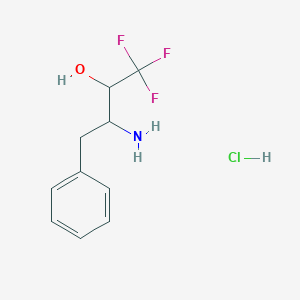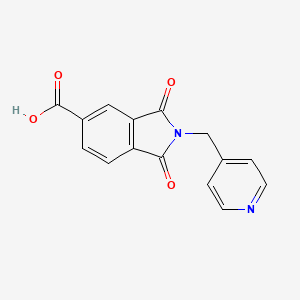![molecular formula C14H12FN5O2S B2654430 2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034280-76-5](/img/structure/B2654430.png)
2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups including a fluorophenyl group, a triazolopyrazine ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings and functional groups. These groups can participate in a variety of intermolecular interactions, which could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role .Applications De Recherche Scientifique
Molecular Probes for A2A Adenosine Receptor
A study by Kumar et al. (2011) on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including SCH 442416, demonstrates their high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds, due to their optimized O-alkylation, include functional groups for further chemical modifications, such as fluorophore reporter groups for imaging applications. The study's findings suggest potential uses in developing pharmacological probes for studying the A2AAR, highlighting the key interactions between the compound's heterocyclic core and the A2AAR binding pocket (T. Kumar et al., 2011).
Insecticidal Assessment
Research by Fadda et al. (2017) explores the synthesis of various heterocycles, including pyridine, pyrrole, and triazolo[1,5-a]pyrimidine derivatives, from a thiadiazole precursor. These compounds were assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study indicates the potential of such compounds, including those related to the queried chemical structure, in developing new insecticides (A. Fadda et al., 2017).
Radiosynthesis for Imaging
Dollé et al. (2008) discuss the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), starting from a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This study showcases the application of fluorine-containing compounds in medical imaging, particularly in PET scans for neuroinflammation and related disorders (F. Dollé et al., 2008).
Antioxidant and Anticancer Agents
Sunil et al. (2010) evaluated the antioxidant properties of triazolo-thiadiazoles, demonstrating their potent antioxidant activity in vitro through spectrophotometric assays. Moreover, their anticancer activity, particularly inducing apoptosis in HepG2 cells, was explored, indicating their potential as therapeutic agents in treating liver cancer (D. Sunil et al., 2010).
Antimicrobial Activities
A study by Saravanan et al. (2010) synthesizes novel thiazole derivatives with pyrazole moieties, evaluated for their antimicrobial activities. The compounds exhibited significant anti-bacterial and anti-fungal activities, suggesting their application in developing new antimicrobial agents (G. Saravanan et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-9-1-3-10(4-2-9)23-8-12(21)17-7-11-18-19-13-14(22)16-5-6-20(11)13/h1-6H,7-8H2,(H,16,22)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOASCJDGZGOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2654351.png)
![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)
![N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-2-methylsulfanylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2654355.png)
![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)
![2-[Cyclohex-3-en-1-yl-[(2-propylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2654357.png)
![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2654362.png)
![N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2654363.png)
![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-pyridin-3-ylethanone](/img/structure/B2654364.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2654370.png)